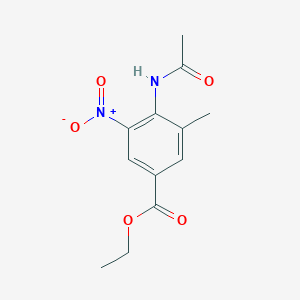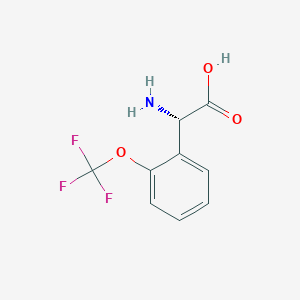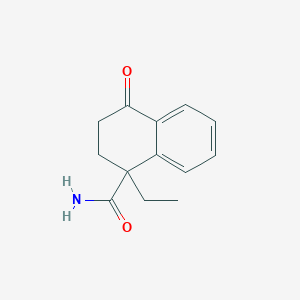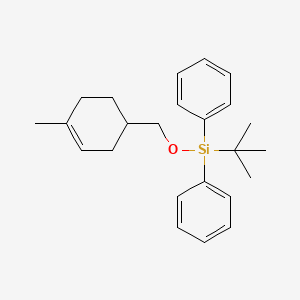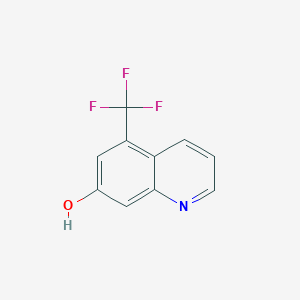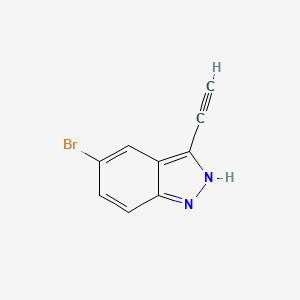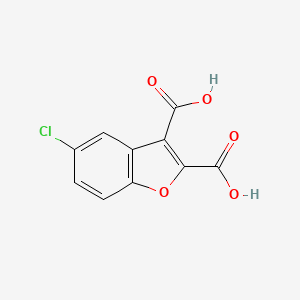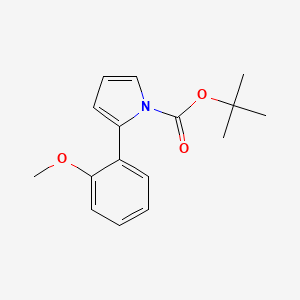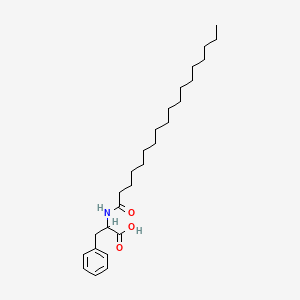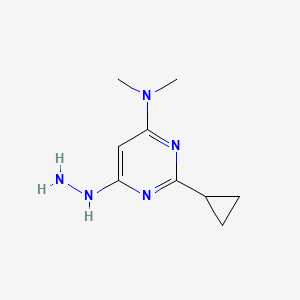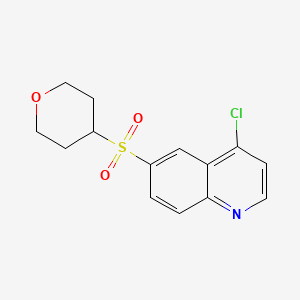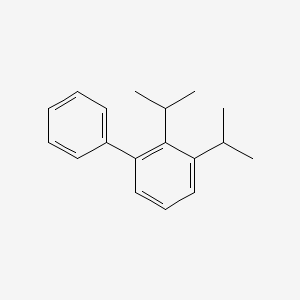
2,3-Diisopropylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diisopropylbiphenyl: is an organic compound with the molecular formula C18H22 and a molecular weight of 238.3673 g/mol . It consists of two benzene rings connected by a single bond, with two isopropyl groups attached to the 2nd and 3rd positions of one of the benzene rings . This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisopropylbiphenyl typically involves the isopropylation of biphenyl . This process can be carried out using H-mordenite as a catalyst . The reaction conditions include temperatures ranging from 225°C to 275°C and the use of propene as the isopropylating agent . The selectivity of the reaction can be influenced by the temperature and the pressure of propene, with higher temperatures leading to decreased selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of zeolite catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diisopropylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Electrophilic substitution reactions can occur, particularly at the positions ortho and para to the isopropyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of .
Scientific Research Applications
2,3-Diisopropylbiphenyl has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diisopropylbiphenyl involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate that undergoes isopropylation in the presence of H-mordenite . The isopropyl groups enhance the compound’s stability and reactivity, allowing it to participate in selective chemical reactions .
Comparison with Similar Compounds
- 4,4’-Diisopropylbiphenyl
- 3,3’-Diisopropylbiphenyl
- 2,2’-Diisopropylbiphenyl
Comparison: 2,3-Diisopropylbiphenyl is unique due to the specific positions of the isopropyl groups, which influence its chemical properties and reactivity. Compared to its isomers, it exhibits different selectivity in catalytic reactions and varying degrees of stability .
Properties
CAS No. |
69009-90-1 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-phenyl-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI Key |
AMBHHSBRXZAGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
